molecular formula C22H18N4OS2 B2972929 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone CAS No. 876942-63-1

1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone

Cat. No.: B2972929
CAS No.: 876942-63-1
M. Wt: 418.53
InChI Key: HSVKPKREDAZLRR-UHFFFAOYSA-N
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Description

1-(1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a bicyclic pyrazole core with phenyl, thiophene, and acetyl substituents. Its synthesis involves the cyclocondensation of chalcone derivatives with hydrazine hydrate in the presence of glacial acetic acid, followed by recrystallization to yield the final product . The compound’s structure is characterized by a 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] backbone, where the 1'-position is substituted with a phenyl group, the 3' and 5-positions carry thiophen-2-yl moieties, and the 2-position is functionalized with an acetyl group.

Properties

IUPAC Name

1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVKPKREDAZLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C22H18N4OS2C_{22}H_{18}N_{4}O_{S}^{2} with a molecular weight of 418.53 g/mol. Its structure features a bipyrazole core substituted with thiophene rings, which are known to enhance biological activity due to their electron-rich nature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-containing compounds, including those related to our target compound. For example, derivatives of thiadiazole and bipyrazole have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Compounds similar in structure have shown decreased viability in various cancer cell lines such as HL-60 (human myeloid leukemia), SK-MEL-1 (melanoma), and T24 (bladder cancer) cells .
  • Induction of Apoptosis : Many thiophene derivatives induce programmed cell death in cancer cells, suggesting a potential mechanism for their anticancer effects .
CompoundCancer TypeEffect
1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanoneVariousDecreased cell viability
Thiadiazole DerivativeHL-60Induction of apoptosis
Pyrazole DerivativeT24Reduced proliferation

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties , exhibiting efficacy against various pathogens. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory and Antioxidant Properties

Research indicates that compounds with similar structural motifs possess anti-inflammatory and antioxidant activities. These properties are essential for developing treatments for diseases characterized by oxidative stress and chronic inflammation.

The biological activity of 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve modulation of ROS levels, thus protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological activities of thiophene-based compounds:

  • A study published in the Egyptian Journal of Chemistry demonstrated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines .
  • Another research article highlighted the synthesis and evaluation of thiadiazole derivatives that showed promising results in inhibiting tumor growth in xenograft models .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity, likely by increasing electrophilicity and target binding.
  • Sulfonamide groups (e.g., in ) significantly improve antitubercular efficacy, achieving 99% inhibition of M. tuberculosis H37Rv.
  • Thiophene and furan heterocycles (e.g., ) may influence π-π stacking interactions in biological targets due to their aromaticity and electron-rich nature.

Synthetic Methodology :

  • Cs₂CO₃ catalysis () optimizes yields for thiazolone derivatives, while glacial acetic acid () is effective for acetylated pyrazolines.
  • Heterocyclic annulation (e.g., thiazole in ) requires sulfur-containing reagents, broadening structural diversity.

Antimicrobial Activity

  • Halogenated derivatives (e.g., 4-chlorophenyl in ) demonstrate superior antibacterial and antifungal activity, attributed to enhanced membrane penetration and target inhibition .
  • Thiazole hybrids (e.g., ) show moderate activity, suggesting that bulkier substituents may reduce efficacy despite increased structural complexity.

Antitubercular Potential

  • Sulfonamide-functionalized compounds (e.g., ) exhibit nanomolar-level activity against M. tuberculosis, with molecular docking confirming strong binding to enzyme active sites (Glide energy: -64.183 kcal/mol) .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone?

The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by recrystallization from ethanol to isolate the product . For analogs, microwave-assisted synthesis using ethanol/NaOH systems has been reported to improve reaction efficiency and yield . Key optimization parameters include solvent polarity (e.g., glacial acetic acid for cyclization), stoichiometric ratios (equimolar hydrazine), and temperature control to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization relies on multi-technique analysis:

  • Elemental analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Spectroscopy :
    • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
    • ¹H NMR : Diagnostic signals include δ 3.08–3.90 ppm (pyrazoline CH₂ protons) and aromatic protons at δ 6.6–8.1 ppm .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) often arise from assay conditions or substituent effects. For example:

  • Structural analogs : Replacing thiophenyl with furyl groups reduces steric hindrance, enhancing binding to bacterial targets .
  • Dose-response studies : IC₅₀ values for antimicrobial activity should be cross-validated with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish selective activity .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-1 or MRSA enzymes, reconciling experimental data .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate parameters:
    • XLogP : ~1.8 (moderate lipophilicity) suggests blood-brain barrier penetration .
    • Topological polar surface area (TPSA) : ~102 Ų indicates moderate solubility .
  • QSAR studies : Substituents at the 3',5' positions (e.g., electron-withdrawing groups) correlate with enhanced metabolic stability in microsomal assays .

Q. What crystallographic challenges arise during structural determination, and how are they addressed?

  • Twinned crystals : Common in dihydro-pyrazoles due to flexible CH₂ groups. Strategies include:
    • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
    • SHELXL refinement : Use TWIN/BASF commands to model twin domains, achieving R1 < 0.05 .
  • Disorder : Thiophene rings may exhibit rotational disorder. Partial occupancy refinement and restraints (ISOR/DFIX) stabilize thermal parameters .

Methodological Guidance

Q. What experimental protocols are recommended for evaluating bioactivity in antimicrobial research?

  • In vitro assays :
    • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains .
    • Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24 hours .
  • In vivo models : Murine thigh infection studies with MRSA, using oral dosing (10–50 mg/kg) and bacterial load quantification .

Q. How can reaction mechanisms for pyrazoline ring formation be elucidated?

  • Kinetic studies : Monitor intermediates via LC-MS at reflux intervals (0–6 hours). A proposed mechanism involves:
    • Hydrazine attack on α,β-unsaturated ketone.
    • Cyclization via intramolecular nucleophilic addition.
    • Aromatization (dehydration) to form the dihydro-pyrazole core .
  • Isotopic labeling : ¹⁵N-labeled hydrazine traces nitrogen incorporation into the pyrazoline ring via NMR .

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